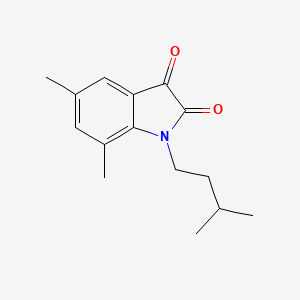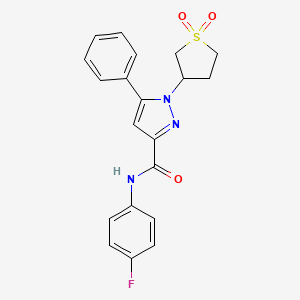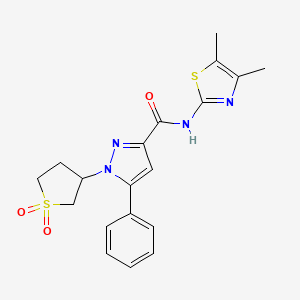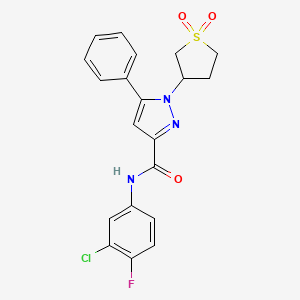
5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione, commonly known as DMDI, is an organic compound belonging to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. DMDI has been extensively studied due to its wide range of applications in the field of chemistry, including its use as a building block in the synthesis of various pharmaceuticals and natural products.
科学研究应用
DMDI has been used in a variety of scientific research applications, including the synthesis of various pharmaceuticals and natural products. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as indole-3-carboxylic acid, indole-3-carboxamide, and indole-3-carboxylic acid derivatives. Additionally, DMDI has been used in the synthesis of various amino acids and peptides.
作用机制
DMDI is an organic compound that belongs to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. The mechanism of action of DMDI is not fully understood, but it is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of several drugs and is responsible for the breakdown of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDI are not well understood. However, studies have shown that DMDI has the potential to interact with a variety of enzymes, including cytochrome P450, which is involved in the metabolism of several drugs. Additionally, DMDI has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties.
实验室实验的优点和局限性
The main advantage of using DMDI in laboratory experiments is its availability. DMDI is commercially available and can be easily synthesized in the laboratory. Additionally, DMDI is relatively inexpensive and can be stored for long periods of time without degradation. However, the solubility of DMDI in polar solvents is limited, and it is not soluble in non-polar solvents.
未来方向
The potential applications of DMDI are vast, and there are many future directions for research. Some of these include further studies on the mechanism of action of DMDI, the development of novel synthesis methods, and the exploration of its potential applications in medicine. Additionally, further research could be done on the biochemical and physiological effects of DMDI, as well as its potential toxicity and side effects. Finally, further research could be done on the use of DMDI in the synthesis of various heterocyclic compounds, amino acids, and peptides.
合成方法
DMDI can be synthesized by several methods. The most common method is the Friedel-Crafts alkylation of indole with 3-methylbutyl bromide. This reaction produces a mixture of 5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione and 5-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione. The mixture can then be separated by column chromatography to obtain pure DMDI.
属性
IUPAC Name |
5,7-dimethyl-1-(3-methylbutyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9(2)5-6-16-13-11(4)7-10(3)8-12(13)14(17)15(16)18/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKIIACFFPZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-5,7-dimethylindoline-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6522793.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522805.png)

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522812.png)


![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)
![N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522857.png)
![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)
![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)
![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)
![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)